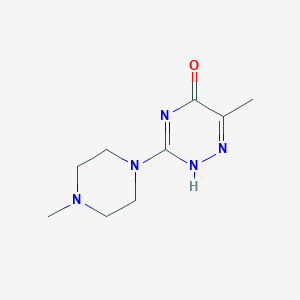
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential use in various scientific research applications. The compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of research studies.
Mécanisme D'action
The mechanism of action of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. The compound has been found to interact with various cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. The compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. Additionally, it has been found to exhibit a wide range of biological activities, making it an ideal candidate for various research studies. However, the compound also has some limitations. It is relatively expensive and may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be studied for its potential use as a lead compound for the development of new drugs. Further studies could also be conducted to better understand the mechanism of action of the compound and its interactions with cellular targets. Finally, the compound could be studied for its potential use in various industrial applications such as the development of new materials and chemicals.
Méthodes De Synthèse
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves the reaction of 4-methylpiperazine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is determined using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C9H15N5O |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) |
Clé InChI |
WUQUSLPOJMRPAA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES canonique |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)




![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)



![4-fluoro-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B255899.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)